2-Chloro-acetyl-2-13C Chloride

Description

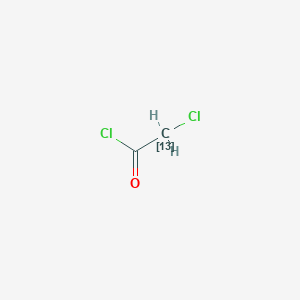

Structure

3D Structure

Properties

Molecular Formula |

C2H2Cl2O |

|---|---|

Molecular Weight |

113.93 g/mol |

IUPAC Name |

2-chloroacetyl chloride |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1 |

InChI Key |

VGCXGMAHQTYDJK-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH2](C(=O)Cl)Cl |

Canonical SMILES |

C(C(=O)Cl)Cl |

Origin of Product |

United States |

Applications of 2 Chloro Acetyl 2 13c Chloride in Advanced Organic Synthesis

Reagent in Stereoselective and Regioselective Acylation Reactions

The reactivity of 2-Chloro-acetyl-2-13C chloride as an acylating agent is a cornerstone of its utility in organic synthesis. tandfonline.com It readily participates in reactions where the chloroacetyl group is introduced into various molecules.

Nucleophilic Acyl Substitution for 13C-Labeled Amides, Esters, and Thioesters

This compound undergoes nucleophilic acyl substitution with a range of nucleophiles, including amines, alcohols, and thiols, to produce the corresponding 13C-labeled amides, esters, and thioesters. smolecule.com This reaction proceeds through a two-step mechanism involving a tetrahedral intermediate, which is distinct from the single-step SN2 reaction. libretexts.org The acyl chloride functional group makes the compound highly reactive, facilitating the formation of these derivatives. chemicalbook.com

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.org This process allows for the direct incorporation of a 13C-labeled acyl group into a target molecule.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Type |

| Amines (R-NH2) | 13C-Labeled Amides |

| Alcohols (R-OH) | 13C-Labeled Esters |

| Thiols (R-SH) | 13C-Labeled Thioesters |

This table illustrates the types of products formed from the reaction of this compound with common nucleophiles.

Friedel-Crafts Acylation for Aromatic 13C-Chloroacetyl Derivatives

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic compounds. This compound can be used as the acylating agent in these reactions to introduce a 13C-labeled chloroacetyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. google.comnih.gov

The resulting aromatic 13C-chloroacetyl derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The reaction combines the steps of Friedel-Crafts acetylation and chlorination into a single transformation.

Table 2: Key Aspects of Friedel-Crafts Acylation

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | Benzene, Toluene |

| This compound | Acylating Agent | - |

| Lewis Acid Catalyst | Activates Acyl Chloride | AlCl₃, FeCl₃ |

This table outlines the essential components and their roles in a typical Friedel-Crafts acylation reaction involving this compound.

Cyclization and Ring-Forming Reactions Utilizing the 13C-Labeled Building Block

The bifunctional nature of this compound makes it a suitable two-carbon building block for various cyclization and ring-forming reactions. The acyl chloride end can react to form an amide or ester linkage, while the carbon-chlorine bond provides a site for subsequent intramolecular reactions to form heterocyclic structures. chemicalbook.com

For instance, N-chloroacetyl derivatives of amino acids or other suitable substrates can undergo intramolecular cyclization to form rings like β-lactams or morpholines. researchgate.netresearchgate.net These reactions are often key steps in the synthesis of complex heterocyclic scaffolds. nih.gov

Synthesis of Complex 13C-Enriched Organic Molecules

The incorporation of the 13C label from this compound is instrumental in the synthesis of complex organic molecules where isotopic labeling is desired for analytical or mechanistic studies.

Preparation of 13C-Labeled Heterocyclic Scaffolds

This compound is a key reagent in the synthesis of various 13C-labeled heterocyclic scaffolds. For example, it can be used to acylate amines, and the resulting chloroacetamide can then undergo cyclization reactions to form heterocycles like 1,2,4-oxadiazoles or benzothiazole (B30560) derivatives. nih.govresearchgate.net The chloroacetyl group can also be a precursor for other functional groups that facilitate ring closure.

In one synthetic approach, an aminopyridine is reacted with chloroacetyl chloride to form an amide, which can then be used in radical cyclizations to produce azaoxindoles. acs.org These methods provide access to a diverse range of labeled heterocyclic structures that are prevalent in medicinal chemistry. researchgate.net

Development of 13C-Labeled Intermediates for Active Pharmaceutical Ingredients (APIs) Research

The synthesis of isotopically labeled active pharmaceutical ingredients (APIs) is crucial for drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as a vital starting material for creating 13C-labeled intermediates used in the synthesis of APIs. smolecule.com For instance, it is used in the production of intermediates for drugs like lidocaine. smolecule.com

The ability to introduce a stable isotope label at a specific position in a drug molecule allows researchers to trace its metabolic fate and understand its mechanism of action without altering its biological activity. smolecule.com This is a critical aspect of modern drug discovery and development. uab.cat

Construction of ¹³C-Labeled Reference Standards for Analytical Chemistry

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Among stable isotopes, Carbon-13 (¹³C) is often preferred for creating internal standards. ¹³C-labeled standards are chemically identical to their unlabeled counterparts (analytes) and exhibit virtually identical physical properties, ensuring they co-elute in chromatographic separations and experience similar ionization and extraction efficiencies. This minimizes analytical variability and corrects for matrix effects, leading to highly accurate and precise quantification. nih.govresearchgate.netacs.org While deuterated (²H) standards are also used, they can sometimes exhibit different chromatographic retention times and extraction behaviors, especially when the deuterium (B1214612) is near a heteroatom, which can compromise analytical accuracy. mdpi.com

2-Chloro-acetyl-2-¹³C chloride (Cl-¹³CH₂-COCl) serves as a highly effective reagent for the synthesis of these crucial ¹³C-labeled reference standards. As a bifunctional compound, it possesses a reactive acyl chloride group that readily forms stable covalent bonds (esters or amides) with nucleophilic functional groups like hydroxyls (-OH) or amines (-NH₂) present in a target molecule. chemicalbook.comwikipedia.org The key feature of this reagent is the single ¹³C atom at the 2-position, which introduces a known mass shift (M+1) in the resulting derivative, allowing it to be distinguished from the unlabeled analyte by mass spectrometry.

Detailed Research Findings

Research in areas such as clinical diagnostics, forensic toxicology, and metabolic studies relies on the availability of high-purity labeled standards for complex molecules like pharmaceuticals and their metabolites. The synthesis of labeled drug derivatives provides a clear example of the utility of reagents like 2-Chloro-acetyl-2-¹³C Chloride. For instance, in the quantification of opiate drugs and their metabolites, which often contain hydroxyl or secondary amine groups, a labeled acetylating agent is used to create the necessary internal standard. nih.govmdpi.com

A general synthetic approach involves the reaction of the target molecule, which contains a suitable functional group, with 2-Chloro-acetyl-2-¹³C Chloride in an appropriate solvent, often with a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: R-XH + Cl-CO-¹³CH₂-Cl → R-X-CO-¹³CH₂-Cl + HCl (Where X = O, NH)

This strategy can be adapted from published methods for synthesizing labeled drug standards. For example, studies focused on creating internal standards for opiates and cocaine derivatives have successfully employed ¹³C-labeled acetylating agents to derivatize the natural products. nih.govresearchgate.netmdpi.com Adapting this methodology, 2-Chloro-acetyl-2-¹³C Chloride could be used to acylate the hydroxyl groups of morphine or its metabolites to produce the corresponding ¹³C-labeled chloroacetyl esters for use as reference standards.

The table below illustrates potential target molecules that can be labeled using this approach to generate analytical standards.

Table 1: Examples of Target Molecules for Labeling with 2-Chloro-acetyl-2-¹³C Chloride

| Target Molecule | Functional Group for Acylation | Resulting Labeled Product (Example Structure) | Application Area |

|---|---|---|---|

| Morphine | Phenolic and/or Alcoholic Hydroxyl (-OH) | Morphine chloroacetyl-¹³C ester | Forensic Toxicology, Clinical Drug Monitoring |

| Norcocaine | Secondary Amine (-NH) | N-Chloroacetyl-¹³C norcocaine | Drug Metabolism Studies |

| 4-Bromophenol | Phenolic Hydroxyl (-OH) | 4-Bromophenyl chloroacetate-2-¹³C | Environmental Analysis, Chemical Synthesis |

| Xanthohumol | Phenolic Hydroxyl (-OH) | Xanthohumol chloroacetyl-¹³C ester | Metabolomics, Anticancer Research |

The primary purpose of this labeling is to create a distinct mass signature for the internal standard. The introduction of a single ¹³C atom increases the molecular weight of the derivative by approximately one mass unit compared to a derivative formed with an unlabeled reagent.

Table 2: Mass Shift Resulting from Derivatization

| Labeling Reagent | Molecular Formula | Mass Contribution of Acyl Group (Monoisotopic) | Resulting Mass Shift vs. Unlabeled Derivative |

|---|---|---|---|

| Chloroacetyl chloride (Unlabeled) | C₂H₂Cl₂O | 76.96 u | M |

| 2-Chloro-acetyl-2-¹³C Chloride | ¹²C¹³CH₂Cl₂O | 77.96 u | M+1 |

This precise mass difference is fundamental for quantification via isotope dilution mass spectrometry, where the ratio of the labeled internal standard to the unlabeled analyte is measured to determine the analyte's concentration with high accuracy. The use of 2-Chloro-acetyl-2-¹³C Chloride provides a straightforward and effective method for synthesizing the high-purity, isotopically defined reference standards required for robust and reliable analytical measurements. acs.org

Mechanistic Investigations Using 2 Chloro Acetyl 2 13c Chloride As a Probe

Unraveling Reaction Pathways through ¹³C Isotopic Labeling

Isotopic labeling allows chemists to follow the journey of specific atoms through a reaction sequence. wikipedia.org By replacing a ¹²C atom with a ¹³C atom at the C2 position, 2-chloro-acetyl-2-¹³C chloride enables the precise tracking of the chloroacetyl moiety's fate using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). frontiersin.org

The reaction of acyl chlorides with nucleophiles is a cornerstone of organic synthesis, typically proceeding through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk This two-step process involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgsavemyexams.com

When 2-chloro-acetyl-2-¹³C chloride is reacted with a nucleophile, such as an alcohol (to form an ester) or an amine (to form an amide), the ¹³C label at the C2 position is not directly involved in the bond-forming and bond-breaking steps at the C1 carbonyl center. However, its presence is crucial for confirming the pathway. uobabylon.edu.iq By analyzing the product using ¹³C NMR or Mass Spectrometry, researchers can verify that the ¹³C label remains at the α-position relative to the carbonyl group. This confirms that the chloroacetyl carbon skeleton has remained intact throughout the reaction, consistent with the accepted addition-elimination mechanism and ruling out alternative pathways that might involve scrambling of the carbon atoms. masterorganicchemistry.comlibretexts.org

Table 1: Tracking the ¹³C Label in a Nucleophilic Acyl Substitution Reaction

| Compound | Structure | Role | ¹³C Label Position |

|---|---|---|---|

| 2-Chloro-acetyl-2-¹³C Chloride | Cl¹³C H₂COCl | Reactant | C2 (α-carbon) |

| Ethanol | CH₃CH₂OH | Nucleophile | N/A |

This interactive table illustrates how the isotopic label is conserved at the C2 position, confirming the integrity of the acyl group during the reaction.

One of the most powerful applications of isotopic labeling is the detection and characterization of short-lived, reactive intermediates. researchgate.net Chloroacetyl chloride, in the presence of a non-nucleophilic base like triethylamine, can undergo dehydrohalogenation to form a highly reactive ketene (B1206846). unt.edumdpi.com The use of 2-chloro-acetyl-2-¹³C chloride provides unequivocal evidence for this pathway.

The mechanism involves the abstraction of a proton from the α-carbon (C2). utwente.nl Since this is the isotopically labeled position, the resulting ketene intermediate is also labeled (¹³C=C=O). This transient species can be detected and identified by ¹³C NMR spectroscopy due to the characteristic chemical shifts of ketene carbons. utwente.nl For instance, studies on the analogous acetyl-2-¹³C chloride have shown that the labeled ketene intermediate can be observed directly, confirming its formation before it is trapped by a nucleophile in a subsequent step. utwente.nlcardiff.ac.uk The ¹³C label allows chemists to distinguish the intermediate's signals from those of the starting material, product, and other species in the reaction mixture, providing definitive proof of its existence. utwente.nl

Table 2: Representative ¹³C NMR Shifts for Ketene Intermediate Identification

| Species | Carbon Atom | Representative Chemical Shift (ppm) |

|---|---|---|

| 2-Chloro-acetyl-2-¹³C Chloride | ¹³C H₂ | ~45-50 |

| Labeled Ketene Intermediate | ¹³C =C=O | ~2-5 |

| Labeled Ketene Intermediate | ¹³C=C =O | ~190-200 |

This interactive table is based on data for analogous acetyl chlorides and demonstrates how distinct NMR signals for the labeled carbon confirm the formation of a ketene intermediate. utwente.nl

Isotopic labeling is an indispensable method for detecting or disproving molecular rearrangements, where atoms or groups migrate within a molecule or between molecules. oup.comwiley-vch.de In many reactions involving 2-chloro-acetyl-2-¹³C chloride, such as Friedel-Crafts acylation, the acyl group is expected to add to an aromatic ring without any change to its carbon framework. masterorganicchemistry.com

By using the C2-labeled compound, researchers can confirm this expectation. Analysis of the resulting α-chloro ketone product would show the ¹³C label exclusively at the α-position, verifying the absence of any rearrangement. okstate.edu Were a rearrangement to occur, such as a 1,2-shift, the position of the label in the product would change, providing clear evidence for such a pathway. While rearrangements of the acyl group itself are uncommon in standard reactions, the isotopic tracer provides a definitive check. Mechanistic studies on other complex transformations, such as certain Dieckmann cyclizations, have utilized ¹³C-labeled acyl chlorides to revise previously proposed mechanisms and confirm the exact role and connectivity of the acyl unit in the final product structure. acs.org

Identification and Characterization of Reactive Intermediates (e.g., Ketene Formation)

Exploration of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a sensitive probe of bond breaking or forming at the labeled position in or before the rate-determining step of a reaction. mdpi.com The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). For carbon, this is k₁₂/k₁₃.

Measuring the KIE using 2-chloro-acetyl-2-¹³C chloride can help identify the slowest, rate-limiting step in a multi-step reaction. nih.govnih.gov A significant primary KIE (typically > 1.02 for ¹³C) is observed when a bond to the isotopic atom is broken or formed in the rate-determining step. wikipedia.orgmdpi.com

For example, in the base-induced formation of ketene from 2-chloro-acetyl-2-¹³C chloride, the mechanism involves the cleavage of the C-H bond at the labeled C2 position. If this deprotonation is the rate-limiting step, a primary ¹³C KIE would be expected. Conversely, in a standard nucleophilic acyl substitution, the bonds to the C2 carbon are not broken. A very small or negligible KIE (a secondary KIE) would be observed, indicating that events at the C2 position are not central to the rate-determining step, which instead involves nucleophilic attack at C1. nih.gov This allows for the differentiation between competing pathways or the identification of the energetic bottleneck in a single pathway. vanderbilt.edu

Even when no bonds to the isotopic atom are broken, a small secondary kinetic isotope effect can provide valuable information about the structure of the transition state (TS). wikipedia.org These effects arise from changes in the vibrational environment of the isotopic center as the reaction proceeds from reactant to transition state.

In a nucleophilic acyl substitution reaction of 2-chloro-acetyl-2-¹³C chloride, the carbonyl carbon (C1) changes hybridization from sp² in the reactant to sp³ in the tetrahedral intermediate/transition state. This change can alter the vibrational frequencies of the adjacent C-C and C-H bonds at the labeled C2 position. The magnitude of the secondary ¹³C KIE can therefore offer insights into the geometry of the transition state. researchgate.net For instance, theoretical and experimental studies on related systems have shown that the KIE can distinguish between a "tight" (more reactant-like) or "loose" (more product-like) transition state. harvard.eduresearchgate.net A concerted reaction mechanism would have a different KIE signature compared to a stepwise mechanism involving a stable intermediate. frontiersin.orgharvard.edu

Table 3: Hypothetical ¹³C KIE Values and Mechanistic Interpretations

| Reaction Pathway | Labeled Position | Bond Change at Labeled Atom in RDS | Expected KIE (k₁₂/k₁₃) | Mechanistic Insight |

|---|---|---|---|---|

| Ketene Formation | C2 | C-H bond breaking | > 1.02 (Primary) | C-H cleavage is rate-limiting |

| Nucleophilic Acyl Substitution | C2 | None | ~1.00 - 1.02 (Secondary) | Probes TS structure at adjacent center |

This interactive table presents potential KIE values and their implications for understanding reaction mechanisms using 2-chloro-acetyl-2-¹³C chloride as a probe.

Determination of Rate-Limiting Steps in Complex Reaction Sequences

Elucidating Biochemical Reaction Mechanisms (non-clinical focus)

The strategic placement of a stable isotope, such as carbon-13 (¹³C), within a reactive molecule provides a powerful, non-radioactive method for tracing the metabolic fate of that molecule and its fragments. 2-Chloro-acetyl-2-¹³C chloride serves as a specialized probe in this regard. Its utility stems from the combination of a reactive chloroacetyl group, which can readily acylate various biomolecules, and a ¹³C label at the C2 position. This isotopic label acts as a tracer, allowing for the precise tracking of the acetyl group's incorporation into other molecules and its journey through biochemical pathways. The primary analytical techniques for detecting this label are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the naturally abundant ¹²C and the ¹³C isotope based on mass and nuclear spin, respectively. nih.govacs.org

Tracing Carbon Flux in Model Biochemical Systems

Stable isotope-resolved metabolomics (SIRM) is a key technique for mapping the flow of atoms through metabolic networks. nih.gov In this context, 2-Chloro-acetyl-2-¹³C chloride can be introduced into a model biochemical system, such as isolated organelles or cell-free extracts, to study the flux of the ¹³C-labeled acetyl group.

Once introduced, the chloroacetyl group can be enzymatically or chemically transferred to a carrier molecule like Coenzyme A (CoA) to form ¹³C-labeled acetyl-CoA. This isotopically labeled acetyl-CoA can then enter central carbon metabolism, most notably the tricarboxylic acid (TCA) cycle. By using mass spectrometry to analyze the metabolites at various time points, researchers can track the incorporation of the ¹³C label into TCA cycle intermediates. nih.gov For example, the entry of [2-¹³C]-acetyl-CoA into the TCA cycle through condensation with oxaloacetate would initially produce citrate (B86180) labeled at the C4 position. Subsequent enzymatic reactions in the cycle would then transfer this label to other positions in intermediates like α-ketoglutarate, succinyl-CoA, and malate. nih.gov

This method provides detailed insights into the activity and connectivity of metabolic pathways. researchgate.net The pattern and extent of isotope labeling in various metabolites reveal the relative contributions of different pathways to their production. nih.gov For instance, the detection of ¹³C in amino acids like glutamate (B1630785) or aspartate, which are derived from TCA cycle intermediates, would confirm the flow of carbon from the introduced acetyl group into amino acid biosynthesis pathways. tandfonline.com

Table 1: Hypothetical Mass Isotopologue Distribution in TCA Cycle Intermediates after Introduction of 2-Chloro-acetyl-2-¹³C Chloride

This interactive table illustrates the expected increase in mass of key metabolic intermediates as they incorporate the ¹³C label from 2-Chloro-acetyl-2-¹³C chloride. The "M+1" peak in the mass spectrum corresponds to the molecule containing one ¹³C atom from the tracer.

| Metabolite | Chemical Formula (Unlabeled) | Unlabeled Monoisotopic Mass (Da) | Expected Labeled Mass (M+1) (Da) | Potential Pathway Analyzed |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | 809.122 | 810.125 | Acyl-CoA Synthesis |

| Citrate | C₆H₈O₇ | 192.027 | 193.030 | TCA Cycle Entry |

| α-Ketoglutarate | C₅H₆O₅ | 146.021 | 147.024 | TCA Cycle Flux |

| Succinate | C₄H₆O₄ | 118.026 | 119.029 | TCA Cycle Flux |

| Malate | C₄H₆O₅ | 134.021 | 135.024 | TCA Cycle Flux |

| Glutamate | C₅H₉NO₄ | 147.053 | 148.056 | Amino Acid Biosynthesis |

Note: The table presents a simplified scenario. The actual labeling patterns can be more complex due to multiple turns of the cycle and the activity of other enzymes.

Investigating Acylation of Biomolecules in vitro

Acylation, particularly acetylation, is a critical post-translational modification that regulates the function of proteins and other biomolecules. nih.govnih.gov 2-Chloro-acetyl-2-¹³C chloride is an effective tool for studying these modifications in vitro. In a controlled environment, it can act as a donor of a ¹³C-labeled acetyl group, allowing for the specific labeling of biomolecules. nih.gov

The primary targets for acylation are nucleophilic functional groups on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins. researchgate.net In a typical in vitro experiment, a purified protein or a complex protein lysate is incubated with 2-Chloro-acetyl-2-¹³C chloride. The chloroacetyl group will react with accessible and reactive sites on the target molecules.

The identification of acylated sites is then achieved using mass spectrometry. acs.org The protein sample is enzymatically digested, typically with trypsin, to generate smaller peptides. These peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The ¹³C label introduces a specific mass shift in the acylated peptides, making them easily distinguishable from their unlabeled counterparts. acs.org For example, the acetylation of a lysine residue with the labeled acetyl group from 2-Chloro-acetyl-2-¹³C chloride would result in a mass increase of 43.009 Da (for -CO¹³CH₂Cl) or a related mass depending on the exact fragment attached, as opposed to the mass of a standard acetyl group. This distinct mass difference facilitates the identification of the modified peptide. Subsequent MS/MS analysis of the labeled peptide allows for the precise localization of the acylation site. acs.org

This approach enables researchers to identify novel acylation sites, study the substrate specificity of acyltransferase enzymes, and investigate how acylation affects protein structure and function in a controlled, non-cellular system. portlandpress.com

Table 2: Potential Biomolecules for in vitro Acylation Studies using 2-Chloro-acetyl-2-¹³C Chloride

This interactive table shows examples of biomolecules that can be studied using 2-Chloro-acetyl-2-¹³C chloride and the expected mass change upon acylation, which aids in their identification via mass spectrometry.

| Biomolecule Class | Example | Functional Group Targeted | Expected Mass Increase per Site (Da) | Research Application |

| Proteins | Histones | Lysine ε-amino group | +43.009 (for -CO¹³CH₂Cl) | Studying epigenetic modifications |

| Proteins | Metabolic Enzymes | Lysine ε-amino group | +43.009 (for -CO¹³CH₂Cl) | Regulation of enzyme activity |

| Lipids | Phosphatidylethanolamine | Primary amine | +43.009 (for -CO¹³CH₂Cl) | Investigating lipid signaling |

| Small Molecules | Amino Acids | Free amino groups | +43.009 (for -CO¹³CH₂Cl) | Mapping metabolic pathways |

Spectroscopic Characterization and Advanced Analytical Methodologies

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy serves as a definitive, non-destructive method for the structural verification of 2-Chloro-acetyl-2-¹³C Chloride. It provides direct information about the carbon skeleton and confirms the specific position of the isotopic label.

The chemical shift in ¹³C NMR is highly sensitive to the local electronic environment of each carbon atom. In 2-Chloro-acetyl-2-¹³C Chloride, two distinct carbon signals are expected. The position of the ¹³C label at the C-2 position (the methylene (B1212753) carbon) is unequivocally confirmed by the resulting spectrum.

The carbonyl carbon (C-1) is highly deshielded due to the double bond to an oxygen atom and its bond to an electronegative chlorine atom. Consequently, it resonates at a low field. The methylene carbon (C-2), which is the site of isotopic enrichment, is bonded to a highly electronegative chlorine atom, which also shifts its resonance downfield compared to a standard alkane carbon. oregonstate.edu The expected chemical shift ranges are consistent with those observed for similar acyl chloride structures. oregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-acetyl-2-¹³C Chloride

| Carbon Position | Functional Group | Predicted Chemical Shift (δ) ppm | Rationale |

|---|---|---|---|

| C-1 | Carbonyl (C=O) | 170 - 175 | Deshielded by double-bonded oxygen and adjacent chlorine. |

| C-2 (¹³C-labeled) | Methylene (-CH₂Cl) | 40 - 50 | Deshielded by the directly attached electronegative chlorine atom. |

Note: These are typical ranges for acyl chlorides. The exact chemical shifts can vary based on the solvent and other experimental conditions.

Spin-spin coupling, or J-coupling, provides through-bond information about the connectivity of atoms. In ¹³C NMR, heteronuclear coupling between a ¹³C nucleus and directly attached protons (¹J-coupling) is particularly informative. uoi.gr While ¹³C-¹³C coupling is not observed in singly-labeled compounds like 2-Chloro-acetyl-2-¹³C Chloride, the coupling between the labeled C-2 and its two attached protons is critical for structural confirmation. libretexts.org

The signal for the ¹³C-labeled methylene carbon (C-2) is split by its two attached protons. According to the n+1 rule, where n is the number of coupled protons, the C-2 signal will appear as a triplet (2+1=3) in a proton-coupled ¹³C NMR spectrum. The magnitude of this one-bond C-H coupling constant (¹JCH) is typically large, in the range of 100-250 Hz for sp³-hybridized carbons, providing definitive evidence of the C-H bonds at the labeled site. uoi.gr This characteristic splitting pattern unambiguously confirms that the ¹³C label is on the methylene carbon. The principles of using J-coupling to elucidate chemical structures are well-established and applied across various molecular systems. acs.orgrsc.org

Beyond structural confirmation, ¹³C NMR can be employed in a quantitative manner (qNMR) to determine the isotopic abundance at specific atomic positions within a molecule. nih.gov This technique, sometimes referred to as Isotope Ratio Measurement by NMR spectroscopy (irm-NMR), offers a significant advantage over methods like Isotope Ratio Mass Spectrometry (IRMS), which typically provide a global or average isotopic composition for the entire molecule. anr.fr

For 2-Chloro-acetyl-2-¹³C Chloride, qNMR can precisely measure the ¹³C enrichment at the C-2 position. The methodology requires specific experimental conditions, such as gated decoupling and sufficient relaxation delays, to ensure the signal intensity is directly proportional to the number of nuclei. mdpi.com The precision of this technique has been demonstrated in the analysis of other molecules like glucose and vanillin, where site-specific isotope ratios were determined with high accuracy. mdpi.comnih.gov Advanced pulse sequences, such as those based on adiabatic pulses, can be used to enhance the accuracy and efficiency of these quantitative measurements, making qNMR a powerful tool for profiling the intramolecular isotopic distribution. acs.org

Spin-Spin Coupling (J-Coupling) Analysis for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Isotopic Fingerprinting

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it provides an "isotopic fingerprint" that confirms both the mass increase due to the label and, with further experimentation, the label's specific location. royalsocietypublishing.org

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is essential for analyzing ¹³C-labeled compounds. nih.gov HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the differentiation between ions of the same nominal mass.

The monoisotopic mass of unlabeled chloroacetyl chloride (¹²C₂H₂Cl₂O) is 111.9482701 Da. nih.gov For 2-Chloro-acetyl-2-¹³C Chloride, where one ¹²C atom is replaced by a ¹³C atom, the expected monoisotopic mass is 112.951625 Da. chemspider.com The experimental observation of this specific mass confirms the incorporation of a single ¹³C atom. Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be present, with the entire pattern shifted by one mass unit for the M+1 isotopologue, providing further evidence of the compound's identity.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the location of an isotopic label within a molecule. In an MS/MS experiment, the parent ion of 2-Chloro-acetyl-2-¹³C Chloride is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pattern of the labeled compound can be compared to its unlabeled analogue to pinpoint the ¹³C atom. The mass spectrum of unlabeled chloroacetyl chloride shows characteristic fragments, including the chloromethyl cation ([CH₂Cl]⁺) at m/z 49 and the acylium ion ([CH₂ClCO]⁺) at m/z 77 (for ³⁵Cl). nist.gov

For 2-Chloro-acetyl-2-¹³C Chloride, these key fragments are expected to be shifted by one mass unit, as the ¹³C label resides on the methylene carbon. The observation of fragments at m/z 50 ([¹³CH₂Cl]⁺) and m/z 78 ([¹³CH₂ClCO]⁺) provides definitive proof that the isotopic label is located at the C-2 position and not the carbonyl carbon. This fragment analysis is crucial for validating the regiochemistry of the isotopic labeling.

Table 2: Predicted Key MS/MS Fragments for 2-Chloro-acetyl-2-¹³C Chloride

| Fragment Structure | Unlabeled m/z (³⁵Cl) | Labeled m/z (³⁵Cl) | Mass Shift | Inference |

|---|---|---|---|---|

| [M]⁺ | 112 | 113 | +1 | Incorporation of one ¹³C atom. |

| [M-Cl]⁺ / [C₂H₂ClO]⁺ | 77 | 78 | +1 | The ¹³C atom is part of the acylium fragment. |

| [M-CO]⁺ / [C₂H₂Cl]⁺ | 49 | 50 | +1 | The ¹³C atom is part of the chloromethyl fragment. |

Note: Masses are nominal for the most abundant chlorine isotope (³⁵Cl) to illustrate the mass shift.

Coupling with Chromatographic Separations (GC-MS, LC-MS) for Mixture Analysis

The primary application of 2-Chloro-acetyl-2-¹³C Chloride in chromatography is as a derivatizing agent and an internal standard for quantitative analysis by mass spectrometry (MS). The high reactivity of the acyl chloride group allows it to readily react with nucleophilic functional groups (such as amines, alcohols, and thiols) present in analyte molecules. This derivatization serves two main purposes: it improves the chromatographic properties (e.g., volatility for Gas Chromatography) and introduces a specific mass tag for sensitive and selective detection.

When used as an internal standard, a known quantity of 2-Chloro-acetyl-2-¹³C Chloride is added to a sample. It reacts with the target analytes in the same manner as an unlabeled derivatizing agent. In the mass spectrometer, the resulting derivatized analytes will show a characteristic mass shift due to the ¹³C label. For instance, derivatizing an analyte with unlabeled chloroacetyl chloride (containing ¹²C) and another with 2-Chloro-acetyl-2-¹³C Chloride will produce two product ions that differ by one mass unit. This mass difference allows for precise quantification by comparing the signal intensities of the labeled and unlabeled analyte peaks, a technique known as isotope dilution mass spectrometry. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate measurements.

In quantitative proteomics, stable isotope labeling techniques are crucial for comparing protein levels between different samples. silantes.comnih.gov While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) label proteins in vivo, derivatization with reagents like 2-Chloro-acetyl-2-¹³C Chloride occurs in vitro on peptides obtained from protein digestion. silantes.com The chloroacetyl group targets cysteine or lysine (B10760008) residues. The distinct mass signature introduced by the ¹³C label enables the direct comparison and relative quantification of specific peptides from different biological samples within a single LC-MS experiment.

Due to the high reactivity of chloroacetyl chloride, methods for its quantification often involve derivatization to a more stable compound before analysis. japsonline.comjapsonline.comnih.gov For example, it can be converted to methyl 2-chloroacetate with methanol (B129727) for analysis by GC-FID. japsonline.com When using 2-Chloro-acetyl-2-¹³C Chloride, the resulting labeled methyl 2-chloroacetate could be quantified against an unlabeled standard using GC-MS, leveraging the mass difference for precise measurement.

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical Analyte Derivatized with Labeled and Unlabeled Chloroacetyl Chloride

| Derivatizing Agent | Analyte (Hypothetical Amine, R-NH₂) | Derivatized Product | [M+H]⁺ (Monoisotopic Mass) |

| Chloroacetyl chloride | R-NH₂ | R-NH-CO-CH₂Cl | (MW of R) + 76.98 |

| 2-Chloro-acetyl-2-¹³C Chloride | R-NH₂ | R-NH-CO-¹³CH₂Cl | (MW of R) + 77.98 |

This table illustrates the expected 1 Dalton mass shift upon derivatization, which is the basis for quantification in isotope dilution mass spectrometry.

In-situ Reaction Monitoring Techniques Using ¹³C-Probes

The ¹³C atom in 2-Chloro-acetyl-2-¹³C Chloride serves as an excellent probe for non-invasively monitoring chemical reactions in real-time using NMR spectroscopy. conicet.gov.ar The ¹³C nucleus is NMR-active, and its signal provides detailed information about its local chemical environment.

Real-Time NMR Spectroscopy for Reaction Kinetics and Intermediates

Real-time NMR allows researchers to observe the progress of a reaction directly in the NMR tube, providing quantitative data on the consumption of reactants and the formation of products and intermediates over time. conicet.gov.ar When 2-Chloro-acetyl-2-¹³C Chloride is used in a reaction, the chemical shift of the ¹³C-labeled carbon will change as it is transformed from the acyl chloride starting material into an ester, amide, or other product.

For example, in an acylation reaction, the ¹³C signal of the C2 carbon in 2-Chloro-acetyl-2-¹³C Chloride would be monitored. As the reaction proceeds, the intensity of the peak corresponding to the starting material will decrease, while a new peak at a different chemical shift, corresponding to the C2 carbon in the product, will appear and grow. acs.org By integrating the signals at various time points, a kinetic profile of the reaction can be constructed.

This technique is particularly powerful for detecting and characterizing transient intermediates. acs.org An intermediate species containing the ¹³C-labeled chloroacetyl group will generate a unique NMR signal, which can be observed and assigned, providing direct evidence for its role in the reaction mechanism. acs.orgnih.gov The use of ¹³C labeling is often essential because it enhances the signal significantly over the natural abundance of ¹³C (~1.1%), making the detection of low-concentration species feasible. caister.com

Table 2: Representative ¹³C NMR Chemical Shift Changes During a Hypothetical Reaction

| Species | Functional Group | Representative Chemical Shift (ppm) for C2 |

| 2-Chloro-acetyl-2-¹³C Chloride | Acyl Chloride (-¹³COCl) | ~45-50 |

| Reaction Intermediate (e.g., Acyl-Ammonium Ion) | R-CO-¹³CH₂-N⁺R₃ | ~48-55 |

| Final Product (e.g., Amide) | R-NH-CO-¹³CH₂Cl | ~40-45 |

Note: Chemical shifts are approximate and depend on the specific molecular structure and solvent.

Spectroscopic Tracking of Isotopic Exchange Processes

Isotopic exchange reactions, where an isotope is transferred between different molecules or chemical sites, can be effectively tracked using NMR spectroscopy with labeled compounds like 2-Chloro-acetyl-2-¹³C Chloride. acs.org Such studies provide profound insights into reaction mechanisms and the dynamics of chemical equilibria. fu-berlin.de

If the chloroacetyl group participates in a reversible reaction, the transfer of the ¹³C label between the reactant and product can be monitored. This can manifest in the NMR spectrum in several ways. In the slow exchange regime, separate peaks for the labeled carbon in each species are observed, and their relative intensities reflect the position of the equilibrium. acs.org

In cases of faster exchange, the NMR signals for the exchanging sites can broaden and eventually coalesce into a single, averaged peak. The analysis of these line shapes as a function of temperature or concentration can provide quantitative information about the rate of the exchange process. acs.orgfu-berlin.de For instance, if 2-Chloro-acetyl-2-¹³C Chloride were involved in an exchange with a carboxylate salt, the rate of transfer of the chloroacetyl group could be determined, elucidating the mechanism of acyl substitution. Such experiments have been used to study enzymatic and chemical catalysis, revealing details of the catalytic cycle. acs.orgnih.gov

Computational and Theoretical Chemistry Studies on 13c Labeled Acyl Halides

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the basis for accurately describing the behavior of electrons in molecules, which in turn governs their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and map out the energetic landscapes of chemical reactions. For ¹³C-labeled acyl halides, DFT studies can elucidate complex reaction mechanisms, such as carbonylation, cross-coupling, and nucleophilic substitution. These calculations can model the entire reaction coordinate, identifying stable intermediates and transition states that connect them.

For instance, in palladium-catalyzed aminocarbonylation reactions, which are suitable for isotopic labeling, DFT can be employed to explore different potential mechanistic pathways, such as neutral versus cationic routes. diva-portal.org The inclusion of the ¹³C isotope does not significantly alter the electronic potential energy surface but is crucial for tracking the labeled carbon atom through the reaction sequence. Studies on related reactions, like the iron-catalyzed cross-coupling of alkyl halides with Grignard reagents, demonstrate how DFT can map the free energy profile, starting from the initial carbon-halogen bond activation through to the final carbon-carbon bond formation. acs.org This level of mechanistic detail is vital for optimizing reaction conditions and designing more efficient catalysts for syntheses involving labeled acyl halides. acs.org

A key aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. DFT calculations are instrumental in locating the precise geometry of a transition state and calculating its energy. acs.org

In reactions involving acyl halides, such as the C-Cl bond activation step in a cross-coupling reaction, DFT can calculate the activation free energy barrier. acs.org For example, in a modeled iron-catalyzed reaction, the activation barrier for C-Cl bond cleavage was found to be very low, suggesting a rapid initial step. acs.org Similarly, in a visible-light-promoted aminocarbonylation, DFT calculations revealed a high activation barrier for an associative inner-sphere nucleophilic attack, while identifying a more favorable, lower-energy cationic pathway. diva-portal.org This information allows researchers to understand why certain pathways are preferred and how to potentially favor alternative routes by modifying catalysts or reaction conditions. diva-portal.org

The table below presents representative data for calculated activation free energy barriers in different steps of a catalyzed cross-coupling reaction involving a halide, illustrating the type of quantitative data obtained from DFT studies.

| Reaction Step/Pathway | Catalyst System | Calculated Activation Free Energy (kcal/mol) | Reference |

| C-Cl Bond Activation | Iron-based | 1.5 | acs.org |

| Fe-C Bond Formation | Iron-based | 8.2 | acs.org |

| C-C Reductive Elimination (Inner-Sphere) | Iron-based | 8.8 | acs.org |

| Cationic Carbonylation (TS6) | Palladium-based (PPh₃ ligand) | 132 | diva-portal.org |

| Cationic Carbonylation (TS7) | Palladium-based (dppp ligand) | 55 | diva-portal.org |

This table is illustrative of the data generated in DFT studies on related halide reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Molecular Modeling and Dynamics Simulations

While QM methods provide detailed electronic information, molecular modeling and dynamics simulations are used to explore the larger-scale conformational landscape and predict physical and spectroscopic properties over time.

Molecules, particularly those with rotatable single bonds, can exist in various spatial arrangements known as conformations. The preferred conformation can significantly influence a molecule's reactivity and its spectroscopic signature. Conformational analysis of ¹³C-labeled molecules can be performed using computational methods, which are then often validated against experimental data, such as NMR coupling constants. figshare.comnih.gov For complex molecules, computational scans of the potential energy surface around rotatable bonds can identify low-energy conformers. researchgate.net

While specific studies on 2-Chloro-acetyl-2-¹³C Chloride are not prevalent, the methodologies are well-established. For example, in studies of ¹³C-labeled saccharides and peptides, DFT is used to calculate properties for specific, known conformations, which are then compared with experimental solid-state NMR data to validate the computational approach. rsc.orgmdpi.com This synergy between computation and experiment allows for the confident determination of molecular structure in different environments. mdpi.com In a study on N-chloroacetyl-substituted piperidones, a related system containing the chloroacetyl group, a combination of X-ray diffraction and DFT calculations was used to confirm that the molecule adopts a boat conformation. researchgate.net These established techniques are directly applicable to determining the preferred conformations of ¹³C-labeled acyl halides.

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. For ¹³C-labeled compounds, this is particularly valuable for assigning signals in experimental spectra and verifying structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard protocol for calculating NMR isotropic shielding constants, which are then converted into chemical shifts. researchgate.netnih.gov

The accuracy of these predictions has improved significantly, with modern DFT methods often reproducing experimental ¹³C chemical shifts with a mean absolute error (MAE) of 1-2 ppm for a wide range of organic molecules. d-nb.info For reliable predictions, it is often necessary to calculate the shifts for several low-energy conformers and compute a Boltzmann-weighted average, as this better represents the dynamic nature of the molecule in solution. d-nb.info Recent advancements using machine learning, specifically message passing neural networks (MPNNs) trained on large datasets, have also shown remarkable accuracy in predicting ¹³C chemical shifts, with MAEs around 1.14 ppm for ensemble models. st-andrews.ac.uk

The table below summarizes the reported accuracy of computational methods for predicting ¹³C NMR chemical shifts.

| Computational Method | Molecular System | Mean Absolute Error (MAE) in ppm | Reference |

| DFT (GIAO) | Novichok Nerve Agents | < 1.2 | d-nb.info |

| DFT (GIAO) | 2-Acylcyclohexane-1,3-diones | ~0.8-1.1 | researchgate.netnih.gov |

| MPNN Ensemble | Small Organic Molecules (Dataset 1) | 1.14 | st-andrews.ac.uk |

| GNN-based Model | General (nmrshiftdb2 dataset) | 1.355 | arxiv.org |

This table highlights the accuracy of modern computational techniques in predicting ¹³C NMR chemical shifts.

These predictive capabilities are crucial for the structural elucidation of newly synthesized ¹³C-labeled compounds, including acyl halides, by providing a theoretical spectrum that can be directly compared with experimental results. researchgate.netd-nb.info

Future Prospects and Emerging Research Areas

Development of More Efficient and Sustainable 13C-Labeling Technologies

The high cost and complexity of introducing 13C isotopes into organic molecules remain significant barriers to their widespread use. rsc.org Current research is actively pursuing more efficient and sustainable methods for 13C-labeling. One promising approach involves the use of 13C elemental carbon to synthesize calcium carbide (Ca¹³C₂). rsc.orgresearchgate.net This labeled calcium carbide can then be used to generate [¹³C₂]-acetylene, a versatile building block for a wide range of atom-economic organic transformations. rsc.org This method provides a more direct and potentially cost-effective route to a variety of ¹³C₂-labeled synthetic intermediates, polymers, and pharmaceuticals compared to traditional multi-step synthetic pathways that often rely on expensive and limited starting materials. rsc.orgresearchgate.net

Another area of development focuses on biosynthetic methods. For instance, using ¹³C-labeled glucose as a precursor in fermentation processes can produce a variety of labeled amino acids and other biomolecules. liverpool.ac.uk While this can lead to variable incorporation rates, it represents a sustainable approach for producing complex labeled molecules. liverpool.ac.uk Research into optimizing microbial strains and fermentation conditions is ongoing to improve the efficiency and selectivity of biosynthetic labeling. researchgate.net

The table below summarizes some emerging sustainable ¹³C-labeling methods.

| Labeling Technology | Precursor | Key Advantages |

|---|---|---|

| Calcium Carbide Route | ¹³C Elemental Carbon | Utilizes a simple and cost-effective starting material; provides a versatile ¹³C₂ building block. rsc.orgresearchgate.net |

| Biosynthetic Labeling | ¹³C-Labeled Glucose | Sustainable method for producing complex labeled biomolecules. liverpool.ac.uk |

Expanded Applications in Materials Science and Polymer Chemistry

The use of ¹³C-labeled compounds is expanding into materials science and polymer chemistry, offering powerful tools to study material properties and degradation. By incorporating ¹³C isotopes into polymer backbones, researchers can track the process of polymer decomposition and the integration of degradation products into the environment. researchgate.net This is particularly important for understanding the lifecycle and environmental impact of plastics. researchgate.net

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in this area, providing detailed information about the structure and dynamics of polymeric materials. royalsocietypublishing.org The chemical shift and bandwidth differences observed in solid-state NMR spectra of labeled polymers can reveal insights into crystallographic sites and molecular motion. royalsocietypublishing.org

Future applications may include the development of "smart" materials with embedded isotopic labels that can report on their condition, such as stress, strain, or chemical exposure. The unique spectroscopic signature of the ¹³C label would allow for non-destructive monitoring of material integrity over time.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of isotopic labeling with automated synthesis and high-throughput screening (HTS) platforms is set to revolutionize the discovery of new materials and bioactive molecules. rsc.org Automated systems can perform numerous small-scale reactions in parallel, rapidly exploring a vast chemical space. acs.org By using ¹³C-labeled building blocks like 2-Chloro-acetyl-2-13C Chloride in these automated workflows, researchers can synthesize libraries of labeled compounds for subsequent screening. rsc.org

For example, the Purdue "Make-It" system, which combines desorption electrospray ionization (DESI) mass spectrometry with liquid handling robotics, can achieve throughputs of more than one sample per second. researchgate.net This technology is capable of in-situ synthesis and direct, label-free bioassays, and could be adapted for screening reactions involving isotopically labeled compounds. researchgate.net The ability to rapidly synthesize and screen libraries of labeled molecules will accelerate the identification of new drug candidates, catalysts, and functional materials. rsc.orgacs.org Furthermore, cell-free protein synthesis systems offer a powerful platform for HTS, allowing for the incorporation of labeled amino acids to produce proteins for structural and functional studies. synthelis.com

The table below outlines the potential of integrating ¹³C-labeling with HTS.

| Integrated Technology | Application | Potential Impact |

|---|---|---|

| Automated Synthesis | Creation of labeled compound libraries | Accelerated discovery of new drugs and materials. rsc.orgacs.org |

| High-Throughput Screening (HTS) | Rapid screening of labeled compounds in bioassays | Faster identification of lead compounds and understanding of biological mechanisms. synthelis.com |

Advancements in Data Science and Artificial Intelligence for Isotopic Research

The vast and complex datasets generated by modern analytical techniques in isotopic research present a significant opportunity for the application of data science and artificial intelligence (AI). osti.gov AI and machine learning (ML) algorithms are being developed to automate the analysis of isotopic data, enabling researchers to identify patterns and trends that might be missed by manual inspection. numberanalytics.com In the context of isotope geochemistry, AI can be used for predictive modeling of isotopic systems. numberanalytics.com

Novel Methodologies for Recycling and Recovery of 13C-Labeled Precursors

Given the high cost of ¹³C isotopes, the development of methods for recycling and recovering labeled precursors is crucial for the sustainability of isotopic research. researchgate.net In metabolic studies, for example, a significant portion of a ¹³C-labeled tracer may not be incorporated into the target molecules and is excreted or remains in the culture medium. nih.gov

Research is underway to develop efficient methods for recovering these unused labeled compounds. For instance, in studies of cholesterol synthesis using ¹³C-labeled precursors, mathematical models are used to analyze the isotopomer distribution, which can also provide information on the recycling of labeled fragments. grafiati.com In vivo studies have shown that there can be extensive recycling of endogenous CO₂ derived from labeled substrates, which needs to be accounted for in metabolic models. nih.gov

Future methodologies could involve the use of selective capture agents, such as molecularly imprinted polymers or affinity chromatography, to isolate and recover specific labeled compounds from complex mixtures. The development of more robust and efficient recovery techniques will not only reduce the cost of isotopic studies but also minimize the environmental footprint of this research.

Q & A

Q. Q1. What are the critical considerations for synthesizing 2-Chloro-acetyl-2-13C Chloride with high isotopic purity?

Methodological Answer:

- Precursor Selection : Use 13C-labeled acetic acid or acetyl chloride as starting materials to ensure isotopic incorporation at the C-2 position.

- Reaction Optimization : Monitor reaction conditions (e.g., temperature, stoichiometry of Cl₂ or SOCl₂) to minimize side reactions (e.g., over-chlorination) .

- Purification : Employ fractional distillation under inert gas (e.g., N₂) to isolate the product, as moisture sensitivity can degrade isotopic integrity .

- Isotopic Purity Validation : Use mass spectrometry (MS) to confirm >98% 13C enrichment and NMR to verify structural integrity.

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0–5°C (initial chlorination) | Prevents thermal decomposition |

| Solvent | Anhydrous dichloromethane | Minimizes hydrolysis |

| Chlorinating Agent | SOCl₂ (excess) | Ensures complete conversion |

Advanced Mechanistic Studies

Q. Q2. How does the 13C isotope influence reaction kinetics in acylation reactions compared to non-labeled analogs?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Measure rate constants (k) for labeled vs. unlabeled compounds in nucleophilic acyl substitutions (e.g., with amines). A KIE >1 indicates slower bond-breaking at the 13C site due to increased mass .

- Experimental Design :

- Conduct parallel reactions under identical conditions.

- Use LC-MS or 13C NMR to track reaction progress and isotopic redistribution.

- Data Interpretation : Account for isotopic scrambling (if any) by comparing MS fragmentation patterns pre- and post-reaction .

Safety & Handling

Q. Q3. What are the best practices for handling this compound to ensure researcher safety and compound stability?

Methodological Answer:

Q. Table 2: PPE Compatibility

| Material | Use Case | Penetration Time (min) |

|---|---|---|

| Fluorinated Rubber | Direct handling | >480 |

| Chloroprene | Diluted solutions | >30 |

Data Contradiction Analysis

Q. Q4. How to resolve discrepancies in isotopic distribution data from NMR and MS analyses?

Methodological Answer:

- Root Cause Identification :

- NMR Artifacts : Check for solvent impurities (e.g., residual DMSO-d₆) that may overlap with 13C signals.

- MS Fragmentation : Confirm isotopic peaks are not obscured by matrix effects or adducts .

- Validation Steps :

Advanced Applications

Q. Q5. How can 13C labeling be leveraged to study metabolic pathways using this compound as a tracer?

Methodological Answer:

- Experimental Workflow :

- Tracer Incorporation : Administer this compound to cell cultures and track 13C incorporation into acetyl-CoA via LC-MS .

- Pathway Mapping : Use isotopomer analysis to distinguish between glycolytic and mitochondrial contributions to acetyl-CoA pools.

- Challenges :

Stability & Decomposition

Q. Q6. What decomposition products form under typical storage conditions, and how do they impact experimental outcomes?

Methodological Answer:

- Degradation Pathways :

- Mitigation :

- Store at –20°C in amber vials with desiccants (e.g., molecular sieves).

- Regularly validate stability via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.